2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Description
2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a fluorophenyl group, a morpholine ring, and an acetamide moiety, making it a versatile molecule in various chemical and biological studies.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-17-8-6-15(7-9-17)12-19(24)22-13-20(25)23-10-11-26-18(14-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEHDXVNQOWTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule can be dissected into two primary fragments:
Convergent vs. Linear Synthesis
Comparative analysis of analogous compounds suggests a convergent strategy is optimal:
- Fragment 1 : 2-(4-Fluorophenyl)acetyl chloride.
- Fragment 2 : 2-Phenylmorpholine-4-ethylamine ketone intermediate.
- Coupling : Amide bond formation between fragments under mild conditions.
Synthesis of 2-(4-Fluorophenyl)acetamide Derivatives
Acetylation of 4-Fluoroaniline
A foundational step involves converting 4-fluoroaniline to 2-(4-fluorophenyl)acetamide. In a representative procedure, 4-fluoro-2-methylaniline (20 g, 0.160 mol) reacts with acetic anhydride under reflux to yield N-(4-fluoro-2-methylphenyl)acetamide in 94% yield. Adapting this, 4-fluoroaniline undergoes acetylation with acetyl chloride in dichloromethane, catalyzed by triethylamine, to form 2-(4-fluorophenyl)acetamide.
Key Reaction Parameters :
Alternative Route via 2-(4-Fluorophenyl)acetic Acid
For enhanced purity, 2-(4-fluorophenyl)acetic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with amines forms the acetamide.
Synthesis of 2-Phenylmorpholine-4-ethyl Ketone
Morpholine Ring Formation
The 2-phenylmorpholine scaffold is synthesized via cyclization of 2-phenylaminoethanol with 1,2-dibromoethane under basic conditions. Alternatively, reductive amination of 2-phenylaminoethanol with glyoxal in the presence of NaBH₃CN yields the morpholine ring.
Optimization Notes :
Coupling Strategies for Final Assembly
Amide Bond Formation
The ketone-bearing amine (2-oxo-2-(2-phenylmorpholin-4-yl)ethylamine) is coupled with 2-(4-fluorophenyl)acetyl chloride using HATU/DIEA in DMF.
Procedure :
- Dissolve 2-(4-fluorophenyl)acetyl chloride (1.2 equiv) in DMF.
- Add HATU (1.5 equiv), DIEA (3 equiv), and the amine (1 equiv).
- Stir at room temperature for 12 h.
- Purify via silica chromatography (EtOAc/hexane).
Reductive Amination Alternative
For substrates sensitive to acyl chlorides, reductive amination of 2-(4-fluorophenyl)acetamide with the morpholine ketone using NaBH₃CN in MeOH achieves comparable yields (65–70%).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O) confirms >98% purity.
Challenges and Optimization Insights
Morpholine Ring Instability
Under acidic conditions, the morpholine ring may undergo ring-opening. Neutral pH and low temperatures (<40°C) during coupling are critical.
Ketone Reactivity
The α-ketoamide moiety is prone to enolization, necessitating inert atmospheres (N₂/Ar) and anhydrous solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
- Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the morpholine ring contributes to its biological activity.
This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research, offering opportunities for further exploration and application.
Biological Activity
2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a fluorophenyl group, morpholine ring, and an acetamide moiety, which may contribute to its diverse pharmacological properties.
The molecular formula of 2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is , with a molecular weight of approximately 360.39 g/mol. Its structure facilitates interactions with various biological macromolecules, making it a candidate for pharmacological studies.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound may modulate the activity of these targets, influencing downstream signaling pathways. The precise molecular interactions remain to be fully elucidated through further research.
Antitumor Activity
Recent studies have indicated that compounds similar to 2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide exhibit antitumor properties. For instance, derivatives containing morpholine rings have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities.
| Compound | Activity | Reference |
|---|---|---|
| 1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one | Antitumor | |
| 2-(4-fluorophenyl)-N-[2-oxo-2-(2-morpholin-4-yl)ethyl]acetamide | Cytotoxicity (in vitro) |
Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For example, piperazine derivatives have been shown to inhibit human acetylcholinesterase, indicating that similar compounds might exhibit enzyme inhibitory activity relevant to therapeutic applications .
Study on Cytotoxicity
A study conducted on the cytotoxic effects of various morpholine derivatives found that certain modifications led to increased potency against cancer cell lines. The results indicated that the presence of a fluorophenyl group significantly enhanced the cytotoxic profile of the compounds tested.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of 2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide to various targets. These studies suggest that the compound can effectively bind to active sites on proteins involved in cancer progression and metabolic regulation .
Pharmacological Applications
Given its potential biological activities, 2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide could be explored for various pharmacological applications:
- Anticancer Therapy : Due to its cytotoxic properties, further development could lead to novel anticancer agents.
- Enzyme Modulation : Its ability to inhibit specific enzymes may provide therapeutic avenues for diseases linked to enzyme dysregulation.
- Drug Development : As a versatile building block, it can be employed in synthesizing more complex molecules for drug discovery.
Q & A
Q. What are the critical steps and reagents for synthesizing 2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide?
The synthesis typically involves three key steps:
- Acylation : Introduction of the fluorophenyl group using 4-fluorobenzoyl chloride in the presence of a base like pyridine.
- Morpholine Core Formation : Cyclization of intermediates with 2-phenylmorpholine under reflux conditions in solvents such as toluene or DMF.
- Acetamide Coupling : Reaction of the intermediate with ethyl chloroacetate, followed by amidation using ammonium hydroxide.
Critical reagents include 4-fluorobenzoyl chloride, 2-phenylmorpholine, and acetic anhydride. Reaction temperatures (e.g., 80–100°C for cyclization) and solvent polarity significantly influence yield .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR validate the fluorophenyl, morpholine, and acetamide moieties (e.g., δ 7.2–7.5 ppm for aromatic protons).
- HPLC : Purity analysis using a C18 column with acetonitrile/water mobile phases (≥95% purity threshold).
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 413.2).
- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch) confirm functional groups .
Q. What are the standard protocols for evaluating the compound’s antimicrobial activity?
- Broth Microdilution Assay : Test against E. coli and S. aureus with serial dilutions (1–100 µg/mL) in Mueller-Hinton broth. MIC values <50 µg/mL indicate potency.
- Time-Kill Kinetics : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects.
- Controls : Include ciprofloxacin as a positive control and solvent-only negative controls .
Advanced Research Questions
Q. How can synthesis yields be optimized under varying solvent conditions?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization yields (~70%) compared to toluene (~50%) due to better intermediate solubility.
- Catalyst Addition : Triethylamine (1.2 eq.) reduces side reactions during acylation.
- Temperature Gradients : Gradual heating (60°C → 100°C) during morpholine formation minimizes decomposition.
- DoE (Design of Experiments) : Use response surface methodology to model interactions between solvent polarity, temperature, and catalyst loading .
Q. What methodologies elucidate the compound’s mechanism in enzyme inhibition?
- Kinetic Assays : Measure IC₅₀ values against Akt kinase using ADP-Glo™ kits (e.g., IC₅₀ = 0.8 µM).
- Molecular Docking : AutoDock Vina simulations predict binding to the kinase’s ATP pocket (binding energy ≤ -8.5 kcal/mol).
- Western Blotting : Validate downstream effects (e.g., reduced phospho-Akt levels in cancer cell lines).
- SAR Studies : Compare analogs to identify critical substituents (e.g., fluorophenyl enhances target affinity) .
Q. How should contradictions in biological activity data between studies be resolved?
- Variable Analysis : Assess differences in cell lines (e.g., MCF-7 vs. HeLa), assay protocols (MTT vs. resazurin), or compound purity.
- Meta-Analysis : Pool data from ≥3 independent studies to calculate weighted effect sizes.
- Counter-Screening : Test off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler).
- Dose-Response Curves : Confirm activity across a wider concentration range (0.1–100 µM) to rule out false positives .
Q. What strategies validate the compound’s stability under physiological conditions?
- pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC.
- Plasma Stability Assays : Expose to human plasma (37°C, 1 hour); >80% remaining indicates suitability for in vivo studies.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
